4-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE
Overview
Description
4-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Introduction of the fluorobenzoyl group: This step involves the acylation of the intermediate oxadiazole with 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine.
Attachment of the fluorophenyl group: This can be accomplished through a nucleophilic substitution reaction, where the intermediate is reacted with 4-fluorophenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorobenzoyl)amino]ethyl}-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide
- N-{2-[(4-methylbenzoyl)amino]ethyl}-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
4-FLUORO-N-(2-{[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine atoms can also influence the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for drug development.
Properties
IUPAC Name |
N-[2-[(4-fluorobenzoyl)amino]ethyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O3/c19-13-5-1-11(2-6-13)15-23-18(27-24-15)17(26)22-10-9-21-16(25)12-3-7-14(20)8-4-12/h1-8H,9-10H2,(H,21,25)(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHBHWQRWOVJQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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